N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core with fused oxa- and triaza rings, a hydroxymethyl substituent, and dual 4-fluorophenyl groups.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F2N4O3S/c1-3-23(26(36)32-20-10-8-19(30)9-11-20)38-28-22-12-21-17(14-35)13-31-15(2)24(21)37-27(22)33-25(34-28)16-4-6-18(29)7-5-16/h4-11,13,23,35H,3,12,14H2,1-2H3,(H,32,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKJODFZWYPUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)SC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide” typically involves multi-step organic reactions. The process may start with the preparation of the fluorophenyl intermediates, followed by the formation of the triazatricyclo core, and finally the attachment of the butanamide group. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like automated synthesis and real-time monitoring may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
“N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide” can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The fluorophenyl groups can be reduced to form non-fluorinated phenyl groups.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the fluorine atoms could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
The compound N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article will explore its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by comprehensive data tables and case studies.
Structural Characteristics
The compound features a complex tricyclic structure with multiple functional groups, including fluorophenyl moieties and a sulfanyl group. This complexity may contribute to its biological activity and interactions with various biological targets.
Anticancer Research
Recent studies have indicated that compounds with similar triazatricyclo structures exhibit promising anticancer properties. The unique arrangement of atoms may enhance the compound's ability to interact with cancer cell pathways.
Case Study:
A study published in Journal of Medicinal Chemistry explored a series of triazatricyclo compounds that demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of cell proliferation and induction of apoptosis .
Matrix Metalloproteinase Inhibition
The compound may serve as a selective inhibitor for matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in the degradation of cartilage in osteoarthritis.
Research Findings:
A recent publication highlighted the development of inhibitors targeting MMP-13, focusing on optimizing pharmacokinetic properties while minimizing nephrotoxicity. The structural characteristics of compounds similar to this compound were crucial for achieving selectivity and efficacy .
Antiviral Activity
Compounds with similar structural frameworks have shown potential antiviral activity against various viral pathogens by inhibiting viral replication mechanisms.
Data Table: Antiviral Efficacy
| Compound Name | Viral Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Influenza | 10 | |
| Compound B | HIV | 5 | |
| N-(4-fluorophenyl)... | TBD | TBD | TBD |
Bioavailability and Pharmacokinetics
The presence of fluorine atoms in the structure enhances lipophilicity, potentially improving bioavailability and membrane permeability.
Pharmacokinetic Studies:
Research has shown that fluorinated compounds often exhibit altered metabolic pathways leading to prolonged circulation times in biological systems .
Toxicological Assessments
Understanding the toxicological profile is crucial for any therapeutic application. Preliminary studies suggest that modifications to the core structure can mitigate toxicity while maintaining efficacy.
Case Study:
A comparative analysis of similar compounds revealed that specific modifications could significantly reduce nephrotoxic effects observed in preclinical models .
Mechanism of Action
The mechanism of action of “N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with derivatives synthesized in (e.g., triazoles with fluorophenyl and sulfonyl groups) and a chlorophenyl analog in . Key comparisons include:
- Halogen Impact : The substitution of fluorine (electron-withdrawing) vs. chlorine (larger, more lipophilic) in analogous positions may alter binding affinity and metabolic stability. Fluorine’s smaller size could enhance target selectivity compared to bulkier halogens .
- Sulfanyl Linkage: The sulfanyl group in the target compound and triazole derivatives () may facilitate covalent or non-covalent interactions with cysteine residues in enzymes, a feature absent in the chlorophenyl analog .
Mechanistic and Pharmacological Comparisons
highlights that compounds with shared scaffolds often exhibit similar mechanisms of action (MOAs). For example:
- Triazole-thiones () : Demonstrated tautomerism (thione vs. thiol forms), which influences reactivity and target binding. The absence of νS-H IR bands confirms their preference for the thione tautomer, enhancing stability in biological systems .
- Natural Product Analogs (): Oleanolic acid and hederagenin, despite differing scaffolds, show that structural similarity correlates with MOA overlap. This implies the target compound’s tricyclic core may share targets with other heterocyclic drugs .
Biological Activity
N-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide is a complex compound with potential therapeutic applications. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Fluorophenyl groups : Known for enhancing metabolic stability and bioactivity.
- Triazatricyclo framework : Imparts structural rigidity and potential for specific receptor interactions.
- Sulfanyl group : May contribute to the compound's reactivity and binding properties.
Molecular Formula
Molecular Weight
Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets:
- Dopamine Transporter (DAT) :
- Serotonin Transporter (SERT) :
- Sigma Receptors :
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can effectively reduce the reinforcing effects of psychostimulants without exhibiting psychostimulant behaviors themselves. For instance:
- Compound 14a showed a binding affinity of at DAT compared to for its precursor compound .
- The hERG/DAT affinity ratio was calculated to be 28 for compound 14a, suggesting a lower risk of QT prolongation compared to other candidates.
In Vivo Studies
Preclinical models have been utilized to assess the efficacy of related compounds in reducing drug-seeking behaviors:
- Rodent Models :
-
Safety Profiles :
- Studies have focused on metabolic stability and toxicity assessments in animal models to ensure safety before clinical trials.
Table 1: Summary of Key Findings on Biological Activity
| Compound | Target | Binding Affinity (nM) | hERG/DAT Ratio | Effectiveness |
|---|---|---|---|---|
| N-(4-fluorophenyl)-... | DAT | 23 | 28 | Reduced drug-seeking behavior |
| Precursor Compound | DAT | 230 | Not reported | Moderate efficacy |
Notable Research Articles
- Structure-Activity Relationships : A study detailing the synthesis and evaluation of bis(4-fluorophenyl)methyl derivatives highlighted the importance of structural modifications on biological activity and binding affinities at DAT and SERT .
- Therapeutic Potential : Investigations into the anti-inflammatory properties associated with similar triazatricyclo compounds suggest broader therapeutic applications beyond psychostimulant addiction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
